2-(3-Bromo-4-iodophenyl)acetic acid
Overview
Description
2-(3-Bromo-4-iodophenyl)acetic acid is an organic compound characterized by a bromine and iodine atom on a phenyl ring, which is further connected to an acetic acid moiety
Synthetic Routes and Reaction Conditions:
Halogenation of Phenyl Acetic Acid: The compound can be synthesized by the halogenation of phenyl acetic acid using bromine and iodine in the presence of a suitable catalyst.
Cross-Coupling Reactions: Techniques such as Suzuki-Miyaura cross-coupling can be employed, where a boronic acid derivative of phenyl acetic acid is coupled with a halogenated phenyl compound.
Industrial Production Methods: Industrial production typically involves large-scale halogenation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form carboxylic acids or their derivatives.
Reduction: Reduction reactions can convert the halogenated phenyl ring to less halogenated or non-halogenated derivatives.
Substitution: Substitution reactions can replace the bromine or iodine atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Nucleophiles like amines and alcohols can be used for substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids, esters, and amides.
Reduction: Phenyl acetic acid derivatives with fewer halogen atoms.
Substitution: Amines, ethers, and other functionalized phenyl compounds.
Scientific Research Applications
2-(3-Bromo-4-iodophenyl)acetic acid has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules.
Biology: The compound can be used as a probe in biological studies to understand cellular processes.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-(3-Bromo-4-iodophenyl)acetic acid exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
2-Bromo-4-iodophenol
1-Bromo-4-(4-iodophenyl)benzene
2-Bromo-1-(4-iodophenyl)ethanone
This comprehensive overview highlights the significance of 2-(3-Bromo-4-iodophenyl)acetic acid in various scientific and industrial fields. Its unique properties and versatile applications make it a valuable compound for research and development.
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Properties
IUPAC Name |
2-(3-bromo-4-iodophenyl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrIO2/c9-6-3-5(4-8(11)12)1-2-7(6)10/h1-3H,4H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUOSGOOAZMZAOM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CC(=O)O)Br)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrIO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.94 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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